molecular formula C44H54N7O9P B12402772 N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide

Cat. No.: B12402772
M. Wt: 855.9 g/mol
InChI Key: DIHSJEGLLQYBNW-VQZIIJRWSA-N
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Description

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, cyano, and phosphanyl groups. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the phosphanyl and cyano groups. The final step involves the coupling of the purin-2-yl moiety with the propanamide group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as chromatography and crystallization, to obtain the compound in high purity. Reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phosphanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications.

Scientific Research Applications

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways that are crucial for cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

  • **N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide
  • **N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]butanamide

Uniqueness

The uniqueness of N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C44H54N7O9P

Molecular Weight

855.9 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide

InChI

InChI=1S/C44H54N7O9P/c1-9-36(52)47-43-48-40-37(41(53)49-43)46-27-50(40)42-39(60-61(58-25-13-24-45)51(28(2)3)29(4)5)38(56-8)35(59-42)26-57-44(30-14-11-10-12-15-30,31-16-20-33(54-6)21-17-31)32-18-22-34(55-7)23-19-32/h10-12,14-23,27-29,35,38-39,42H,9,13,25-26H2,1-8H3,(H2,47,48,49,52,53)/t35-,38?,39+,42-,61?/m1/s1

InChI Key

DIHSJEGLLQYBNW-VQZIIJRWSA-N

Isomeric SMILES

CCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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